
4-Fluoro-3-hydroxybenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-hydroxybenzene. One common method is the reaction of 4-fluoro-3-hydroxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction can be represented as follows:
C6H4F(OH)+ClSO3H→C6H4ClFO3S+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
4-Fluoro-3-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Ketone or aldehyde derivatives.
Reduction Reactions: Sulfonyl fluoride or sulfonyl hydride derivatives.
科学研究应用
4-Fluoro-3-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design. Sulfonyl chloride derivatives are known for their biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials such as polymers and coatings. The presence of the fluorine atom imparts unique properties such as increased hydrophobicity and chemical resistance.
Chemical Biology: The compound is used in the modification of biomolecules for studying biological processes. For example, it can be used to label proteins or nucleic acids with fluorescent tags.
作用机制
The mechanism of action of 4-Fluoro-3-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride atom. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
4-Hydroxybenzenesulfonyl Chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzenesulfonyl Chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Hydroxybenzenesulfonyl Chloride: The position of the hydroxyl group is different, leading to variations in chemical behavior.
Uniqueness
4-Fluoro-3-hydroxybenzenesulfonyl chloride is unique due to the presence of both the fluorine atom and the hydroxyl group. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group increases its solubility and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H4ClFO3S |
|---|---|
分子量 |
210.61 g/mol |
IUPAC 名称 |
4-fluoro-3-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3,9H |
InChI 键 |
HTRUPEPSPMKXQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


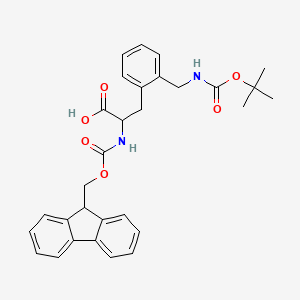

![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)
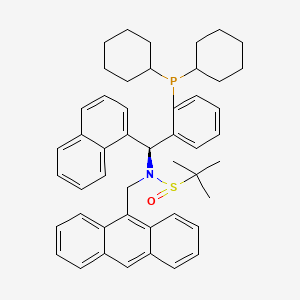

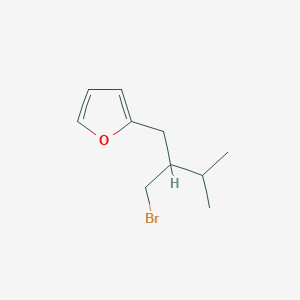
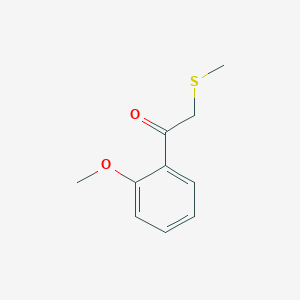

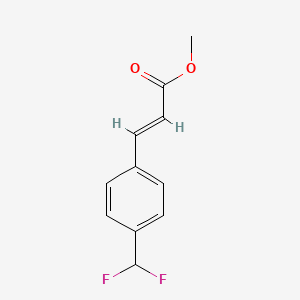
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
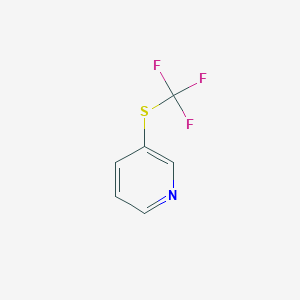
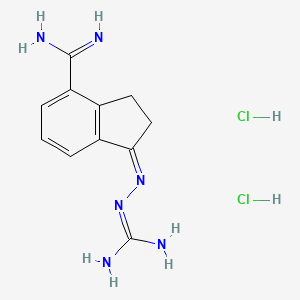
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

